

Application Notes and Protocols for E-64d in In Vitro Assays

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Compound of Interest

Compound Name: *Aloxistatin*

Cat. No.: *B1665256*

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Introduction

E-64d, also known as **Aloxistatin**, is a cell-permeable, irreversible inhibitor of cysteine proteases.[1] It is a synthetic analog of E-64 and the ethyl ester of E-64c.[2] E-64d acts by covalently modifying the active site thiol group of cysteine proteases, thereby inactivating them. [2] Its broad specificity includes the inhibition of calpains and various cathepsins (such as B, H, K, L, and S), making it a valuable tool for studying the roles of these proteases in diverse cellular processes.[3] Due to its membrane permeability, E-64d is particularly effective for in vitro studies in intact cells to investigate pathways such as autophagy, apoptosis, and cellular signaling.[2]

Mechanism of Action

E-64d is a prodrug that is hydrolyzed to its active form, E-64c, within the cell. E-64c then irreversibly binds to the active site of cysteine proteases. This inhibition can lead to the accumulation of substrates normally degraded by these proteases, such as the autophagy marker LC3-II, providing a method to study autophagic flux. By blocking lysosomal proteases, E-64d can interfere with the final stages of autophagy, leading to the accumulation of autophagosomes.[1][4]

Data Presentation

Table 1: Recommended Working Concentrations of E-64d in Various In Vitro Assays

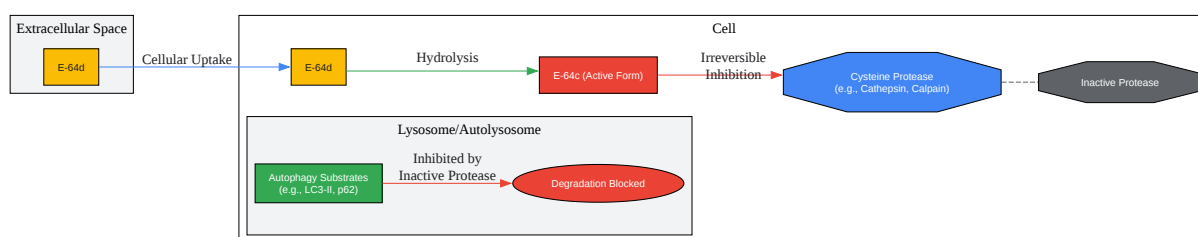
Cell Line/System	Assay Type	Concentration	Incubation Time	Observed Effect	Reference(s)
U937 cells	Cathepsin G Processing	IC50 = 1.1 μ M	-	Blockade of cathepsin G processing	[5]
NCM460 cells	Cell Proliferation/Differentiation	1 μ M	24 hours	Blunted PTH-induced cell proliferation and inhibited osteoblast differentiation	[5][6]
Platelets	Calpain Activity	20-50 μ g/mL	Short incubation	Inhibition of intracellular proteolysis	[2]
Scrapie-infected neuroblastoma cells	Prion Protein Accumulation	IC50 = 0.5 μ M	-	Inhibition of protease-resistant prion protein accumulation	[7]
Various cell lines	Autophagy Flux Assay (Western Blot for LC3)	10 μ g/mL	1 hour pre-treatment	Increased LC3-II turnover, indicating autophagic flux	[8]
Arabidopsis root cells	Autolysosome Accumulation	100 μ M	18 hours	Accumulation of autolysosomes	[9]
MC3T3-E1 cells	Osteoblast Proliferation	10 μ g/mL	Pre-incubation	Blunted PTH-induced cell proliferation	[10]

General Cell Culture	Autophagy Inhibition	29 μ M	Variable	Inhibition of lysosomal proteases	[11]
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Table 2: IC50 Values of E-64 and its Analogs for Various Cysteine Proteases

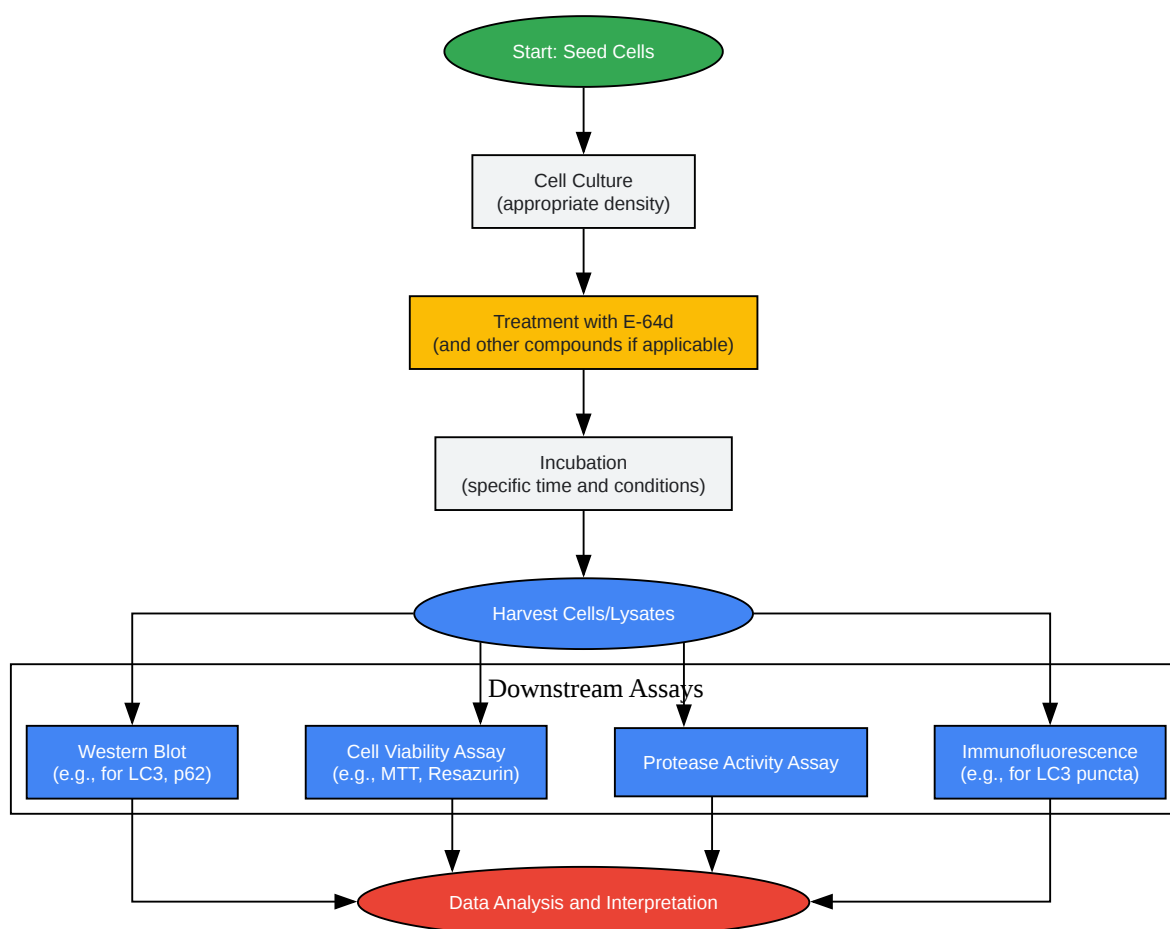
Inhibitor	Protease	IC50 Value	Reference(s)
E-64	Papain	9 nM	[3]
E-64d	Calpain	~0.5–1 μ M	[2]
E-64	Cathepsin B	-	[12]
E-64	Cathepsin L	-	[12]
E-64	Cathepsin K	-	[12]

Mandatory Visualization



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Caption: Mechanism of E-64d action in a cell.



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